molecular formula C6H4(CO2CH2CHCH2)2<br>C14H14O4 B118094 Diallyl phthalate CAS No. 143318-73-4

Diallyl phthalate

Cat. No.: B118094
CAS No.: 143318-73-4
M. Wt: 246.26 g/mol
InChI Key: QUDWYFHPNIMBFC-UHFFFAOYSA-N
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Description

Diallyl phthalate is a clear pale-yellow liquid. Odorless. (NTP, 1992)

Properties

IUPAC Name

bis(prop-2-enyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2
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InChI Key

QUDWYFHPNIMBFC-UHFFFAOYSA-N
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Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C
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Molecular Formula

C14H14O4, C6H4(CO2CH2CHCH2)2
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DSSTOX Substance ID

DTXSID7020392
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Molecular Weight

246.26 g/mol
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Physical Description

Diallyl phthalate is a clear pale-yellow liquid. Odorless. (NTP, 1992), Liquid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Slightly yellow; [MSDSonline], COLOURLESS LIQUID.
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Boiling Point

554 °F at 760 mmHg (NTP, 1992), 158-165 °C at 4 mm Hg, 290 °C
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Flash Point

230 °F (NTP, 1992), 166 °C, 330 °F (166 °C) (Closed cup), 166 °C c.c.
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), Sol in gasoline, mineral oil, glycerin, certain amines. Sol in most org liquids., In water, 182 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.015 (very poor)
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Density

1.12 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.120 at 20 °C/20 °C, Relative density (water = 1): 1.1
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Vapor Density

8.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.3 (air= 1), Relative vapor density (air = 1): 8.3
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Vapor Pressure

0.00116 [mmHg], VP: 2.4 mm Hg at 150 °C, Vapor pressure, Pa at 25 °C: 0.02
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Color/Form

Nearly colorless, oily liquid

CAS No.

131-17-9, 25053-15-0
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Melting Point

-94 °F (NTP, 1992), freezing point: -70 °C, -70 °C
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Synthesis routes and methods I

Procedure details

0.2 g of defoamer and 12 g of Fixapret COC were added to and mixed with a solution of 47 g of polyvinyl alcohol in 600 g of water. The mixture was heated to about 80° C. About 90% of a catalyst solution of 1.3 g of ammonium persulfate in 6 g of water were then added and the mixture was homogenized for about 5 minutes. A mixture of 460 g of vinyl acetate and 10 g of dibutyl phthalate was then added over a period of about 3.5 to 4 hours so that the temperature stayed between 82 and 88° C. After the monomer mixture had been added, the remaining catalyst solution was added and the reaction mixture was stirred for about 1 hour at a temperature of about 90° C. The solids content was then adjusted to about 55%. After the dispersion had cooled to a temperature of about 35 to about 40° C., 15 g of dibutyl phthalate were added. The product thus obtained had a pH of 4.2 and a viscosity (5/2120) of 44,000 cps.
[Compound]
Name
polyvinyl alcohol
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
600 g
Type
solvent
Reaction Step One
Quantity
460 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
[Compound]
Name
( 5/2120 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ammonium persulfate
Quantity
1.3 g
Type
reactant
Reaction Step Five
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
6 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Polyvinyl chloride resin of 35 mass % and carbon nanofibers of 1.4 mass % having an average grain diameter of 0.1 μm and a length of 5 μm as amorphous carbon source and PMMA as a pore opening member to form pores were mixed together to form a composition and diallyl phthalate monomer as a plasticizer was added to this composition, the composition was then dispersed using a Henschel mixer, kneaded repeatedly a sufficient number of times using a pressure kneader to obtain a kneaded composition, which was then pelletized using a pelletizer to obtain a composition for molding. The pellet of this composition for molding was transformed into a sheet-like molded product having a thickness of 400 μm through extrusion molding, further graphite (SP270 manufactured by Nippon Graphite industries, ltd.) of 5 mass % and having an average grain diameter of on the order of 4 μm was dispersed on furan resin, both sides of which were coated with a liquid containing a hardener and hardened to be transformed into a multilayered sheet. The multilayered sheet was processed in an air oven of 200° C. for five hours to be a carbon precursor. The multilayered sheet was then heated in a nitrogen gas at a temperature rising rate of 20° C./h and left for three hours at 1000° C. The multilayered sheet was naturally cooled and then kept under a vacuum at 1500° C. for three hours, naturally cooled, carbonization completed and a composite carbon vibration plate was thus obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amorphous carbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.